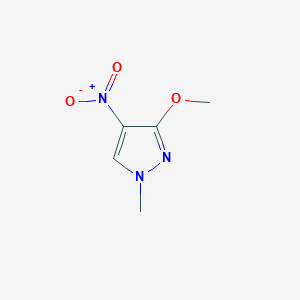

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 3-methoxy-1-methyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCDQLCMCVXEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis pathway of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns have led to the development of numerous blockbuster drugs and highly effective crop protection agents. The target molecule of this guide, 3-methoxy-1-methyl-4-nitro-1H-pyrazole, represents a highly functionalized pyrazole scaffold, making it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by relevant literature. We will delve into the mechanistic rationale behind each synthetic step, offering not just a protocol, but a deeper understanding of the chemistry involved.

Deconstructing the Synthesis: A Retrosynthetic Approach

The synthesis of a polysubstituted heterocyclic compound like 3-methoxy-1-methyl-4-nitro-1H-pyrazole requires careful strategic planning. A retrosynthetic analysis reveals a convergent and logical pathway, starting from simple, commercially available precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a three-step synthesis starting from the cyclocondensation of ethyl acetoacetate and methylhydrazine, followed by nitration and finally O-methylation. This pathway is advantageous as it builds the core pyrazole ring with the desired N-methylation in the first step, simplifying subsequent functionalization.

Part 1: Synthesis of the Pyrazole Core - 1-methyl-1H-pyrazol-3(2H)-one

The foundational step in this synthesis is the construction of the pyrazole ring. The reaction between a β-ketoester, such as ethyl acetoacetate, and a hydrazine derivative is a classic and reliable method for this purpose.[1]

Reaction Scheme:

Caption: Synthesis of the pyrazolone intermediate.

Mechanism and Rationale:

This reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the ester carbonyl, with subsequent elimination of ethanol. The use of methylhydrazine directly installs the required N-methyl group on the pyrazole ring. The resulting product, 1-methyl-1H-pyrazol-3(2H)-one, exists in tautomeric equilibrium with 1-methyl-1H-pyrazol-3-ol. For the subsequent nitration step, the pyrazolone tautomer is the key reactive species.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and absolute ethanol.

-

With stirring, add methylhydrazine (1.0 eq) dropwise to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 1-methyl-1H-pyrazol-3(2H)-one.[3]

| Parameter | Value |

| Reactants | Ethyl acetoacetate, Methylhydrazine |

| Solvent | Absolute Ethanol |

| Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Work-up | Crystallization and filtration |

Table 1: Reaction conditions for the synthesis of 1-methyl-1H-pyrazol-3(2H)-one.

Part 2: Regioselective Nitration of the Pyrazole Ring

The second step is the introduction of a nitro group onto the pyrazole ring. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, and the nitration is expected to occur at the 4-position, which is activated by the electron-donating character of the ring nitrogens and the enolate-like character of the pyrazolone.

Reaction Scheme:

Caption: Nitration of the pyrazolone intermediate.

Mechanism and Rationale:

The nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[4][5] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[4] The pyrazolone ring then acts as a nucleophile, attacking the nitronium ion. The reaction is typically carried out at low temperatures to control the exothermicity and prevent side reactions. The regioselectivity for the 4-position is generally high in pyrazole systems.[6][7]

Detailed Experimental Protocol:

-

In a flask cooled in an ice-salt bath, carefully add concentrated sulfuric acid.

-

To the cold sulfuric acid, add 1-methyl-1H-pyrazol-3(2H)-one (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the pyrazolone in sulfuric acid, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried. This affords 1-methyl-4-nitro-1H-pyrazol-3-ol.

| Parameter | Value |

| Reactant | 1-methyl-1H-pyrazol-3(2H)-one |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Work-up | Precipitation on ice, filtration |

Table 2: Reaction conditions for the nitration step.

Part 3: O-Methylation to Yield the Final Product

The final step in the synthesis is the methylation of the hydroxyl group at the 3-position to form the desired methoxy group. This is a crucial step where selectivity is important to avoid potential N-methylation if any unreacted starting pyrazole is present. However, with the N1-position already methylated, O-methylation is the favored pathway.

Reaction Scheme:

Caption: Final O-methylation step.

Mechanism and Rationale:

This reaction is a Williamson ether synthesis. A base is used to deprotonate the hydroxyl group of the pyrazolol, forming a more nucleophilic pyrazolate anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent, such as dimethyl sulfate or methyl iodide. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate or sodium hydroxide.[1] Solvents like acetone, DMF, or acetonitrile are often employed.

Detailed Experimental Protocol:

-

Suspend 1-methyl-4-nitro-1H-pyrazol-3-ol (1.0 eq) and a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq) in a solvent like acetone or DMF in a round-bottom flask.

-

Add the methylating agent, for example, dimethyl sulfate (1.1-1.2 eq), dropwise to the suspension with vigorous stirring.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and maintain for several hours until the starting material is consumed (monitored by TLC).

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 3-methoxy-1-methyl-4-nitro-1H-pyrazole.

| Parameter | Value |

| Reactant | 1-methyl-4-nitro-1H-pyrazol-3-ol |

| Reagents | Dimethyl sulfate (or Methyl iodide), Potassium carbonate |

| Solvent | Acetone or DMF |

| Temperature | 50-60 °C |

| Reaction Time | Several hours |

| Work-up | Filtration, evaporation, and purification |

Table 3: Reaction conditions for the O-methylation step.

Safety Considerations

-

Methylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Concentrated Acids (Nitric and Sulfuric): are highly corrosive. Use appropriate PPE, including acid-resistant gloves and safety goggles. Always add acid to water, not the other way around, when preparing dilutions. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Dimethyl Sulfate: is a potent alkylating agent and is highly toxic and carcinogenic. Handle with extreme care in a fume hood, using appropriate gloves and eye protection.

Conclusion

The synthesis of 3-methoxy-1-methyl-4-nitro-1H-pyrazole can be efficiently achieved in three steps from readily available starting materials. The key transformations involve a cyclocondensation to form the pyrazole core, a regioselective nitration at the 4-position, and a final O-methylation. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for a successful outcome. This guide provides a robust framework for researchers and scientists in the field of drug development and organic synthesis to produce this valuable heterocyclic building block.

References

-

Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link][8][9]

-

Google Patents. (Year). N-alkylation method of pyrazole. EP0749963A1. [10]

-

ResearchGate. (Year). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. [Link][1]

-

The Royal Society of Chemistry. (Year). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link][2]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link][3]

-

RSC Publishing. (Year). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. [Link][7]

-

Scilit. (Year). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. [Link][6]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution, Nitration and Sulfonation Reactions. [Link][4]

-

Anasazi Instruments. (Year). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. aiinmr.com [aiinmr.com]

- 6. scilit.com [scilit.com]

- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-methoxy-1-methyl-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering in-depth interpretation and validated experimental protocols. Our approach is grounded in established scientific principles to ensure the utmost accuracy and reliability of the presented information.

Molecular Structure and Spectroscopic Overview

3-methoxy-1-methyl-4-nitro-1H-pyrazole (C₅H₇N₃O₃, Molar Mass: 157.13 g/mol ) is a substituted pyrazole derivative. The unique arrangement of its functional groups—a methoxy group at position 3, a methyl group at the N1 position, and a nitro group at position 4—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This guide will systematically present the predicted and literature-inferred spectroscopic data, followed by a detailed interpretation of the spectral features.

Figure 1: Molecular structure of 3-methoxy-1-methyl-4-nitro-1H-pyrazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-methoxy-1-methyl-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct singlets, corresponding to the three different types of protons in the molecule.

Table 1: Predicted ¹H NMR Data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-5 |

| ~4.1 | Singlet | 3H | O-CH₃ |

| ~3.9 | Singlet | 3H | N-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

H-5 Proton: The proton at the C-5 position of the pyrazole ring is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent nitro group at C-4 and the overall aromaticity of the ring. Its signal is therefore predicted to appear at a high chemical shift, around 8.5 ppm.

-

Methoxy Protons (O-CH₃): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing a downfield shift. This signal is anticipated to be a singlet around 4.1 ppm.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the nitrogen atom are also deshielded and are expected to appear as a singlet around 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-3 |

| ~135 | C-4 |

| ~130 | C-5 |

| ~58 | O-CH₃ |

| ~38 | N-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

C-3 Carbon: This carbon is attached to an oxygen atom and two nitrogen atoms within the aromatic ring, making it highly deshielded. Its resonance is predicted to be the furthest downfield, around 160 ppm.

-

C-4 Carbon: The presence of the electron-withdrawing nitro group will cause a significant downfield shift for the C-4 carbon, with an expected chemical shift of approximately 135 ppm.

-

C-5 Carbon: The C-5 carbon, adjacent to the nitro group, will also be deshielded, with a predicted resonance around 130 ppm.

-

Methoxy Carbon (O-CH₃): The carbon of the methoxy group is expected to appear around 58 ppm.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon is anticipated to have a chemical shift of about 38 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-methoxy-1-methyl-4-nitro-1H-pyrazole is expected to show characteristic absorption bands for the nitro group, C-O, C-N, and C-H bonds.

Table 3: Predicted IR Absorption Bands for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1500 and ~1360-1300 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1600-1450 | Medium | C=N and C=C stretching in the pyrazole ring |

| ~1250-1000 | Strong | C-O stretching (methoxy group) |

| ~3000-2850 | Medium-Weak | C-H stretching (methyl and methoxy groups) |

Interpretation of the IR Spectrum:

-

Nitro Group (NO₂): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

-

Pyrazole Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring are expected in the 1600-1450 cm⁻¹ region.

-

Methoxy Group (C-O): A strong absorption band corresponding to the C-O stretching of the methoxy group should be observed in the 1250-1000 cm⁻¹ range.

-

C-H Bonds: The C-H stretching vibrations of the methyl and methoxy groups will appear in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole

| m/z | Interpretation |

| 157 | Molecular ion [M]⁺ |

| 142 | [M - CH₃]⁺ |

| 127 | [M - NO]⁺ or [M - OCH₃ + H]⁺ |

| 111 | [M - NO₂]⁺ |

| 81 | [M - NO₂ - N₂]⁺ or other fragmentation pathways |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The mass spectrum should show a clear molecular ion peak at m/z 157, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of pyrazoles can be complex. Common fragmentation pathways for this molecule are expected to include the loss of the methyl group (m/z 142), the nitro group (m/z 111), and potentially rearrangements involving the pyrazole ring. The presence of the nitro group can lead to characteristic losses of NO (m/z 127). Further fragmentation of the pyrazole ring can also occur.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following validated protocols are recommended.

NMR Spectroscopy Protocol

Figure 2: Workflow for NMR data acquisition and processing.

Rationale:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single deuterium peak for locking. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.

-

Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

IR Spectroscopy Protocol

Figure 3: Workflow for IR data acquisition using an ATR accessory.

Rationale:

-

ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern, convenient technique for obtaining IR spectra of solid samples with minimal sample preparation.

-

Background Scan: A background scan is essential to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) from the sample spectrum.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the resulting spectrum.

Mass Spectrometry Protocol

Figure 4: Workflow for Mass Spectrometry data acquisition using ESI.

Rationale:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, which will likely produce a prominent molecular ion peak with minimal fragmentation. For more detailed fragmentation analysis, Electron Ionization (EI) could be employed.

-

Solvent Choice: The solvent should be volatile and compatible with the ESI process. Methanol and acetonitrile are common choices.

-

Positive Ion Mode: Given the presence of nitrogen atoms, the molecule is expected to readily form a positive ion [M+H]⁺ in the ESI source.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole. By combining predicted spectral data with established interpretation principles and validated experimental protocols, researchers and scientists are well-equipped to identify and characterize this compound with a high degree of confidence. The provided workflows and rationales serve as a robust foundation for obtaining reliable and reproducible spectroscopic results in a laboratory setting.

References

Due to the predictive nature of the spectral data for this specific, non-commercially documented compound, direct literature references for its spectra are not available. The interpretations and protocols are based on established principles of spectroscopic analysis as found in standard organic chemistry and spectroscopy textbooks and databases. For general reference on spectroscopic techniques and data for related compounds, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for understanding the thermal stability and decomposition profile of 3-methoxy-1-methyl-4-nitro-1H-pyrazole. While specific experimental data for this compound is not extensively available in public literature, this guide leverages established principles and experimental data from structurally related nitropyrazole-based energetic materials to offer a predictive and methodological overview. Nitropyrazoles are a significant class of nitrogen-rich heterocycles known for their energetic properties, which makes a thorough understanding of their thermal behavior paramount for safe handling, storage, and application.[1][2][3] This document details the key analytical techniques, kinetic analysis, and potential decomposition mechanisms applicable to the title compound, providing researchers with the necessary tools to assess its energetic characteristics.

Introduction to Nitropyrazoles as Energetic Materials

Nitropyrazole derivatives are a class of energetic materials that have garnered significant interest due to their potential applications as explosives and propellants.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a stable backbone with a high nitrogen content and positive heat of formation, both of which are desirable characteristics for energetic compounds. The introduction of nitro groups (-NO2) further enhances the energetic properties by increasing the oxygen balance and energy release upon decomposition.

The thermal stability of these materials is a critical parameter that dictates their practical utility. It is influenced by several factors, including the number and position of nitro groups, the nature of other substituents on the pyrazole ring, and intermolecular interactions in the solid state.[4][5] A comprehensive thermal analysis is therefore essential to determine the temperature at which decomposition begins, the rate of decomposition, and the nature of the decomposition products. This information is vital for assessing the material's safety, predicting its shelf life, and understanding its performance characteristics.

Assessing Thermal Stability: Core Experimental Protocols

The thermal behavior of energetic materials like 3-methoxy-1-methyl-4-nitro-1H-pyrazole is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the heat flow and mass changes as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, decomposition temperatures, and enthalpies of reaction.

Experimental Protocol: Non-isothermal DSC Analysis

-

Sample Preparation: Accurately weigh approximately 0.5-1.5 mg of the sample into an aluminum or copper crucible.

-

Crucible Sealing: Hermetically seal the crucible to contain any gaseous decomposition products. For volatile samples or to study the effect of pressure, a pinhole lid may be used.

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (typically nitrogen) from ambient temperature to a temperature beyond the final decomposition.

-

Data Analysis: The resulting DSC curve will show endothermic peaks for melting and exothermic peaks for decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability. The area under the exotherm is proportional to the heat of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It provides information about the decomposition temperature range and the mass loss associated with different decomposition steps.

Experimental Protocol: Dynamic TGA Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis of energetic materials.

Decomposition Kinetics: Unveiling the Reaction Pathway

Understanding the kinetics of decomposition is crucial for predicting the stability of energetic materials under different conditions. The activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that can be determined from non-isothermal DSC or TGA data obtained at multiple heating rates.

Kissinger Method

The Kissinger method is a widely used model-free isoconversional method to calculate the activation energy of a solid-state reaction. It relates the peak temperature of the decomposition exotherm (Tm) from DSC curves to the heating rate (β):

ln(β / Tm2) = ln(AR / Ea) - Ea / (RTm)

By plotting ln(β / Tm2) against 1/Tm for a series of experiments at different heating rates, the activation energy (Ea) can be determined from the slope of the resulting straight line.

Ozawa-Flynn-Wall (OFW) Method

The OFW method is another model-free method that can be applied to both DSC and TGA data. It is based on the following equation:

ln(β) = ln(AEa / (Rg(α))) - 5.331 - 1.052(Ea / (RT))

For a given conversion (α), a plot of ln(β) versus 1/T gives a straight line with a slope of -1.052(Ea/R), from which the activation energy can be calculated.

Table 1: Hypothetical Thermal Decomposition Data for a Nitropyrazole Derivative

| Heating Rate (β, °C/min) | DSC Peak Temp (Tm, K) | TGA Onset Temp (Tonset, K) |

| 5 | 485 | 470 |

| 10 | 495 | 480 |

| 15 | 503 | 488 |

| 20 | 510 | 495 |

Proposed Decomposition Mechanism of Nitropyrazoles

The decomposition of nitropyrazoles is a complex process that can proceed through multiple pathways. The initial step is often the cleavage of the weakest bond in the molecule. For many nitropyrazoles, this is the N-NO2 or C-NO2 bond.[3][6]

Potential Initial Decomposition Steps:

-

C-NO2 Homolysis: The cleavage of the bond between the pyrazole ring and a nitro group, forming a pyrazolyl radical and a nitrogen dioxide radical (•NO2). This is a common initiation step for many nitroaromatic compounds.

-

N-N Bond Cleavage: In N-nitro pyrazoles, the N-NO2 bond can be the weakest link.

-

Ring Opening: The pyrazole ring itself can undergo cleavage, particularly at elevated temperatures, leading to the formation of smaller, highly reactive fragments.

Following the initial step, a cascade of secondary reactions occurs, leading to the formation of stable gaseous products such as N2, CO, CO2, and H2O. The specific decomposition pathway for 3-methoxy-1-methyl-4-nitro-1H-pyrazole would be influenced by the methoxy and methyl substituents. The methoxy group, for instance, might influence the electron density of the pyrazole ring and affect the strength of the C-NO2 bond.

Proposed Decomposition Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-1-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding the solubility of this pyrazole derivative in various organic solvents is paramount for its synthesis, purification, formulation, and application in diverse research and development settings. This document outlines the theoretical principles governing its solubility, presents detailed experimental protocols for solubility determination, and offers illustrative data to guide solvent selection for various applications. The methodologies described herein are designed to ensure scientific rigor and reproducibility, providing a self-validating framework for laboratory practice.

Introduction: The Significance of Solubility in the Application of Pyrazole Derivatives

Pyrazole and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The therapeutic efficacy and successful application of these compounds in drug discovery and materials science are intrinsically linked to their physicochemical properties, with solubility being a primary determinant of bioavailability, processability, and formulation feasibility.[3] 3-methoxy-1-methyl-4-nitro-1H-pyrazole, with its specific substitution pattern, presents a unique solubility profile that necessitates careful characterization.

The introduction of a methoxy group, a methyl group, and a nitro group to the pyrazole core significantly influences its polarity, hydrogen bonding capacity, and overall molecular interactions with solvents.[3][4] A thorough understanding of its solubility in a range of organic solvents, from nonpolar to polar aprotic and protic systems, is therefore essential for:

-

Synthetic Route Optimization: Selecting appropriate solvents for reactions and work-up procedures to ensure efficient synthesis and high purity of the final compound.[5]

-

Crystallization and Purification: Identifying suitable solvent systems for obtaining crystalline material of desired polymorph and purity.

-

Formulation Development: Designing effective delivery systems for pharmaceutical applications, where solubility directly impacts dissolution rate and bioavailability.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis and other characterization techniques.

This guide serves as a foundational resource for researchers, providing both the theoretical framework and practical methodologies to expertly navigate the solubility landscape of 3-methoxy-1-methyl-4-nitro-1H-pyrazole.

Physicochemical Properties of 3-methoxy-1-methyl-4-nitro-1H-pyrazole

While specific experimental data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole is not extensively available in the public domain, we can infer its key physicochemical properties based on its structure and data from closely related analogs. The molecular structure is characterized by the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methoxy group, a N-methyl group, and a nitro group.

Key Structural Features Influencing Solubility:

-

Pyrazole Core: The pyrazole ring itself contributes to a degree of polarity and can act as a hydrogen bond acceptor at the N2 position.[3]

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and a potential hydrogen bond acceptor site.

-

N-Methyl Group (-CH₃): This group increases lipophilicity and removes the possibility of hydrogen bond donation from the N1 position of the pyrazole ring.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group, the nitro group significantly influences the molecule's overall polarity and dipole moment.

Based on a similar compound, 3-methoxy-5-methyl-4-nitro-1H-pyrazole (CAS No.: 173682-19-4), we can estimate the following properties for our target molecule[6]:

| Property | Estimated Value |

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol [] |

| XLogP3 | ~1.1 |

| PSA (Polar Surface Area) | ~83.7 Ų |

The positive XLogP3 value suggests a degree of lipophilicity, while the significant polar surface area indicates that polar interactions will also play a crucial role in its solubility. This duality suggests that 3-methoxy-1-methyl-4-nitro-1H-pyrazole will likely exhibit preferential solubility in polar aprotic solvents that can accommodate both its lipophilic and polar characteristics.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the quantitative determination of the solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in various organic solvents. This protocol is designed to be self-validating through the inclusion of equilibrium confirmation and accurate quantification steps.

Materials and Equipment

-

3-methoxy-1-methyl-4-nitro-1H-pyrazole (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-methoxy-1-methyl-4-nitro-1H-pyrazole into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of 3-methoxy-1-methyl-4-nitro-1H-pyrazole of known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system and record the peak areas.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Illustrative Solubility Data

The following table presents hypothetical but scientifically plausible solubility data for 3-methoxy-1-methyl-4-nitro-1H-pyrazole in a range of common organic solvents at 25 °C. This data is intended for illustrative purposes to demonstrate how results should be presented and to guide initial solvent screening. Actual experimental values should be determined using the protocol described above.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 1.5 | Sparingly Soluble |

| Dichloromethane | 8.93 | 25.7 | Soluble |

| Acetone | 20.7 | 85.2 | Freely Soluble |

| Acetonitrile | 37.5 | 92.5 | Freely Soluble |

| Dimethylformamide (DMF) | 36.7 | > 200 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Very Soluble |

| Ethanol | 24.5 | 15.3 | Soluble |

| Methanol | 32.7 | 18.9 | Soluble |

| Water | 80.1 | < 0.5 | Slightly Soluble |

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a fundamental framework for understanding its solubility behavior.[8]

Caption: Factors influencing the solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole.

-

Solvent Polarity: As indicated by the illustrative data, the solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole is expected to be highest in polar aprotic solvents such as DMF, DMSO, acetone, and acetonitrile.[5] These solvents can effectively solvate the polar nitro and methoxy groups without engaging in strong hydrogen bonding that might be less favorable.

-

Hydrogen Bonding: The molecule lacks a hydrogen bond donor on the pyrazole ring due to N-methylation. It can, however, act as a hydrogen bond acceptor at the nitrogen and oxygen atoms. Protic solvents like ethanol and methanol can engage in hydrogen bonding, leading to moderate solubility. However, the energy required to break the solvent-solvent hydrogen bonds in these protic solvents can limit the overall solubility compared to polar aprotic solvents.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions. If solubility issues are encountered, performing the dissolution at an elevated temperature can be a viable strategy.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-methoxy-1-methyl-4-nitro-1H-pyrazole in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently select appropriate solvents for a wide range of applications, from chemical synthesis to pharmaceutical formulation. The illustrative data and mechanistic insights serve as a valuable starting point for laboratory investigations. Adherence to the detailed methodologies will ensure the generation of accurate and reproducible solubility data, a critical step in the successful development and application of this promising pyrazole derivative.

References

- Pyrazole - Solubility of Things. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility test for Organic Compounds. (2024).

- Improving solubility of pyrazole derivatives for reaction. (2025). Benchchem.

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- 3-methoxy-5-methyl-4-nitro-1H-pyrazole. (n.d.). ECHEMI.

- 3-Methoxy-1-methyl-4-nitro-1H-pyrazole. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.

- 3-Methoxy-1-methyl-4-nitro-1H-pyrazole. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Nitropyrazole Derivatives

Introduction

Nitropyrazole derivatives represent a cornerstone in various scientific disciplines, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2] Their diverse applications stem from the unique chemical properties imparted by the nitro group and the pyrazole scaffold. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, provides a stable aromatic system that can be readily functionalized. The introduction of one or more nitro groups significantly influences the molecule's electronic properties, reactivity, and potential as an energetic material.[1][3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing nitropyrazole derivatives, offering insights into the underlying mechanisms and practical experimental guidance for researchers in the field.

Core Synthetic Strategies

The synthesis of nitropyrazole derivatives can be broadly categorized into three main approaches:

-

Direct Nitration of Pyrazole and its Derivatives: This is the most straightforward method, involving the direct introduction of a nitro group onto the pyrazole ring through electrophilic substitution.

-

Synthesis from Aminopyrazoles via Diazotization-Nitration: This strategy involves the conversion of an amino group on the pyrazole ring into a diazonium salt, which is then displaced by a nitro group.

-

Construction of the Pyrazole Ring from Nitrated Precursors: In this approach, the pyrazole ring is formed from acyclic starting materials that already contain the nitro functionality.

Each of these strategies offers distinct advantages and is suited for the synthesis of different target molecules. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Direct Nitration of Pyrazole and its Derivatives

Direct nitration is a widely employed method for the synthesis of nitropyrazoles. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the pyrazole ring.[4]

1.1. Nitration of Unsubstituted Pyrazole

The nitration of unsubstituted pyrazole typically yields a mixture of products, with the primary products being 3-nitropyrazole and 4-nitropyrazole. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

-

Synthesis of 4-Nitropyrazole: A common method for synthesizing 4-nitropyrazole involves the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[1] An optimized one-pot, two-step method involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration.[1] This method has been reported to achieve yields as high as 85%.[1] Another approach involves the rearrangement of N-nitropyrazole in concentrated sulfuric acid.[1]

-

Synthesis of 3-Nitropyrazole: The synthesis of 3-nitropyrazole is often achieved through a two-step process involving the N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.[3][5] This rearrangement can be carried out in various organic solvents, with benzonitrile being a preferred medium.[3][6]

1.2. Regioselectivity in Direct Nitration

The position of nitration on the pyrazole ring is influenced by several factors:

-

Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and is generally the most susceptible to electrophilic attack.[4]

-

Reaction Conditions: The choice of nitrating agent and solvent plays a crucial role. Strongly acidic media, such as a mixture of nitric and sulfuric acids, can lead to the protonation of the pyrazole ring, affecting its reactivity and the regiochemical outcome.[4] Milder conditions, like using nitric acid in acetic anhydride, may result in different product distributions.[4][7]

-

Substituent Effects: The presence of substituents on the pyrazole ring directs the incoming nitro group. Electron-donating groups generally activate the ring towards nitration, while electron-withdrawing groups deactivate it.

1.3. Synthesis of Di- and Trinitropyrazoles

The introduction of multiple nitro groups onto the pyrazole ring is a key strategy for the development of high-energy materials.

-

3,4-Dinitropyrazole (DNP): This compound can be synthesized from pyrazole through a multi-step process involving N-nitration, rearrangement to 3-nitropyrazole, and subsequent C-nitration.[8][9]

-

3,5-Dinitropyrazole: This isomer is typically synthesized via an N-nitration of 3-nitropyrazole followed by a second thermal rearrangement.[9]

-

3,4,5-Trinitropyrazole: Further nitration of dinitropyrazoles, such as 3,5-dinitropyrazole, with a mixture of nitric acid and sulfuric acid can yield 3,4,5-trinitropyrazole.[10]

Synthesis from Aminopyrazoles via Diazotization-Nitration

This method provides an alternative route to nitropyrazoles, particularly when direct nitration is not feasible or leads to undesired isomers. The process involves the conversion of an aminopyrazole to a diazonium salt, which is a versatile intermediate that can be transformed into a variety of functional groups, including the nitro group.[11][12]

The diazotization of aminopyrazoles is typically carried out by treating the aminopyrazole with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[12] The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction, where it is treated with a source of nitrite ions to introduce the nitro group.

This strategy is particularly useful for the synthesis of specific isomers that are difficult to obtain through direct nitration. For example, the diazotization of 3(5)-amino-4-nitropyrazole forms 3(5)-diazonia-4-nitropyrazole hydrochloride, which can readily undergo nucleophilic substitution.[11]

Construction of the Pyrazole Ring from Nitrated Precursors

An alternative to functionalizing a pre-existing pyrazole ring is to construct the ring from acyclic precursors that already contain the nitro group. This approach offers excellent control over the final substitution pattern of the nitropyrazole.

A common method involves the cyclocondensation of a hydrazine with a β-dicarbonyl compound or its equivalent.[13] By using a nitrated dicarbonyl compound or a nitrated enamine, the nitro group can be incorporated directly into the pyrazole ring during its formation.

For instance, N1-substituted-4-nitropyrazole-5-carboxylates can be synthesized with high regioselectivity through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various alkyl and aryl hydrazines.[14] The choice of solvent has been shown to significantly influence the regioselectivity of this reaction, with pyridine being an excellent solvent for the formation of the desired N1-substituted products.[14]

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 4-Nitropyrazole[1]

This optimized procedure provides an efficient route to 4-nitropyrazole from pyrazole.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% SO3)

-

Ice

Procedure:

-

In a reaction vessel, cool concentrated sulfuric acid.

-

Slowly add pyrazole to the cooled sulfuric acid with stirring to form pyrazole sulfate.

-

Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.

-

Slowly add the nitrating mixture to the pyrazole sulfate solution while maintaining a low temperature with an ice bath.

-

After the addition is complete, allow the reaction to proceed at the optimized temperature and time (e.g., 50°C for 1.5 hours).[1]

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated 4-nitropyrazole by filtration.

-

Wash the product with cold water and dry.

Protocol 2: Synthesis of 3-Nitropyrazole via Thermal Rearrangement of N-Nitropyrazole[3][6]

This two-step protocol is a common method for the preparation of 3-nitropyrazole.

Step A: Synthesis of N-Nitropyrazole

Materials:

Procedure:

-

Nitrate pyrazole using a suitable nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) under controlled temperature conditions to form N-nitropyrazole.[8]

-

Isolate and purify the N-nitropyrazole.

Step B: Thermal Rearrangement to 3-Nitropyrazole

Materials:

-

N-Nitropyrazole

-

Benzonitrile[6]

Procedure:

-

Dissolve N-nitropyrazole in benzonitrile.

-

Heat the mixture at reflux (e.g., 180°C) for a specified time (e.g., 3 hours).[6]

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid 3-nitropyrazole by filtration.

Data Presentation

Table 1: Comparison of Synthetic Routes to Mononitropyrazoles

| Target Compound | Synthetic Method | Key Reagents | Typical Yield | Reference |

| 4-Nitropyrazole | Direct Nitration (One-Pot) | Pyrazole, Fuming HNO₃, Fuming H₂SO₄ | 85% | [1] |

| 4-Nitropyrazole | Direct Nitration | Pyrazole, Conc. HNO₃, Conc. H₂SO₄ | 56% | [1][2] |

| 3-Nitropyrazole | N-Nitration and Rearrangement | Pyrazole, Nitrating Agent, Benzonitrile | 91% | [6] |

Visualization of Synthetic Pathways

Diagram 1: Synthesis of 4-Nitropyrazole via Direct Nitration

Caption: One-pot synthesis of 4-Nitropyrazole.

Diagram 2: Synthesis of 3-Nitropyrazole via Rearrangement

Caption: Two-step synthesis of 3-Nitropyrazole.

Functionalization of Nitropyrazoles

Once synthesized, nitropyrazoles can serve as versatile building blocks for the creation of more complex molecules with tailored properties. The nitro group itself can be reduced to an amino group, which can then be further functionalized. The pyrazole ring can also undergo various substitution reactions.[15][16][17]

For example, 3,5-diamino-4-nitropyrazole is a valuable precursor for the synthesis of insensitive energetic compounds through the introduction of other energetic moieties like tetrazole or guanyl groups.[15][17] The amino groups and the N-H on the pyrazole ring provide multiple sites for chemical modification.[15]

Furthermore, C-H activation strategies have been developed for the regioselective functionalization of 4-nitropyrazoles, providing a direct method for introducing aryl groups at the C5 position.[16]

Conclusion

The synthesis of nitropyrazole derivatives is a rich and diverse field of organic chemistry. The choice of synthetic strategy—be it direct nitration, transformation of aminopyrazoles, or construction from nitrated precursors—is dictated by the desired substitution pattern and the specific properties of the target molecule. A thorough understanding of the underlying reaction mechanisms and the influence of reaction conditions is paramount for achieving high yields and regioselectivity. The continued development of novel synthetic methodologies and the exploration of the functionalization of nitropyrazoles will undoubtedly lead to the discovery of new compounds with significant applications in medicine, agriculture, and materials science.

References

-

Tang, Y., Ma, J., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Dalton Transactions, 48(40), 15036-15042. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

-

Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. [Link]

-

Zhang, S., Zhao, G., & Yin, C. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(23), 5623. [Link]

-

Improved synthesis of 3, 4-dinitropyrazole. (2008). ResearchGate. [Link]

-

Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(15), 7245–7255. [Link]

-

Synthesis and energetic properties of n-methacrylated 3,4-and 3,5-dinitropyrazole. (2023). AIP Publishing. [Link]

-

Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. (2019). Dalton Transactions. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Direct nitration of five membered heterocycles. (2005). Semantic Scholar. [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega. [Link]

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][15]triazin-7(6H)-ones and Derivatives. (2025). MDPI. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. [Link]

-

Review on synthesis of nitropyrazoles. (2020). ResearchGate. [Link]

-

Kanishchev, M. I. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

-

Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3041–3044. [Link]

-

(PDF) Nitropyrazoles. (n.d.). ResearchGate. [Link]

-

Direct nitration of five membered heterocycles. (n.d.). ResearchGate. [Link]

-

Tailoring Azo-Bridged Nitropyrazoles: Enhancing Energy Thresholds through Complete Functionalization. (2025). The Journal of Organic Chemistry. [Link]

-

One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate. [Link]

-

Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). MDPI. [Link]

-

Synthesis of 3-Nitropyrazole. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PubMed Central. [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (n.d.). JACS Au. [Link]

-

Latypov, N. V. (1976). Diazotization of aminonitropyrazoles. SciSpace. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

- Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.).

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. (n.d.). ResearchGate. [Link]

-

Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]

- 12. Diazotisation [organic-chemistry.org]

- 13. ijnrd.org [ijnrd.org]

- 14. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Discovery and history of substituted nitropyrazoles

An In-Depth Technical Guide to the Discovery and History of Substituted Nitropyrazoles

Abstract

The introduction of a nitro group onto the pyrazole scaffold marks a pivotal development in heterocyclic chemistry, unlocking a vast landscape of applications ranging from high-performance energetic materials to life-saving pharmaceuticals. This guide provides a comprehensive exploration of the discovery and history of substituted nitropyrazoles, intended for researchers, scientists, and professionals in drug development. We will traverse the initial synthetic challenges, the critical breakthroughs in controlling regioselectivity, and the evolution of synthetic methodologies. By examining the causality behind experimental choices, this document serves not only as a historical record but also as a technical primer on the synthesis and significance of this vital class of compounds.

The Genesis: From Pyrazole to its Nitrated Analogs

The story of nitropyrazoles begins with the discovery of the parent heterocycle, pyrazole (C₃H₄N₂), first synthesized in 1889 by German chemist Hans von Pechmann.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, presented a unique electronic landscape for chemists.[2][3] Its aromaticity suggested it would undergo electrophilic substitution reactions, such as nitration.[4]

Early forays into the nitration of pyrazole were fraught with challenges. The presence of two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—complicates the reaction. The pyridine-like nitrogen is basic and prone to protonation in the strongly acidic conditions typical of nitration, which deactivates the ring towards electrophilic attack.[5] This inherent reactivity puzzle set the stage for a decades-long effort to control the position of nitration and achieve viable yields of specific isomers.

The Great Divide: Navigating the Synthesis of 3-Nitro and 4-Nitropyrazoles

The primary challenge in nitropyrazole chemistry has always been regioselectivity: controlling whether the nitro group attaches to a nitrogen atom (N-nitration) or a carbon atom (C-nitration), and at which carbon (position 3, 4, or 5). The two most fundamental and widely used isomers, 3-nitropyrazole and 4-nitropyrazole, arise from distinctly different synthetic pathways born from solving this very problem.

The Direct Approach: Synthesis of 4-Nitropyrazole

Direct electrophilic nitration of the pyrazole ring predominantly yields the 4-nitro isomer.[5] This selectivity is consistent with calculations of localization energies for electrophilic substitution on the pyrazole ring.[5] The reaction is typically performed using a strong nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.

However, early methods were often inefficient, resulting in modest yields of around 56% and the formation of by-products.[6][7] The harsh reaction conditions (refluxing for extended periods) contributed to these issues.[7] A significant advancement came with the development of a "one-pot, two-step" method. This optimized process involves first reacting pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This intermediate is then nitrated directly using a potent mixture of fuming nitric acid and fuming sulfuric acid, allowing the reaction to proceed efficiently at a much lower temperature (50°C) and for a shorter duration (1.5 hours), achieving yields as high as 85%.[6]

Figure 1: Optimized one-pot, two-step workflow for 4-Nitropyrazole synthesis.[6]

The Rearrangement Pathway: Synthesis of 3-Nitropyrazole

The synthesis of 3-nitropyrazole proved to be a more complex puzzle. Direct nitration does not yield the 3-isomer in significant quantities. The breakthrough came with the discovery of a two-step process involving N-nitration followed by thermal rearrangement.[4] This strategy was first reported by Habraken and co-authors in 1970.[4]

-

N-Nitration: The first step involves the nitration of the N1 position of the pyrazole ring to form N-nitropyrazole. This is typically achieved using milder nitrating agents than those used for C-nitration, such as a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O).[4][8]

-

Thermal Rearrangement: The isolated N-nitropyrazole is then heated in a high-boiling point organic solvent. This causes the nitro group to migrate from the nitrogen atom to the C3 position of the pyrazole ring.[4][9] While various solvents can be used, benzonitrile is often preferred as it provides high yields (over 90%) and cleaner product compared to alternatives like anisole or n-octanol.[4][9]

This rearrangement is a classic example of a[9][10] sigmatropic shift, a mechanistically elegant solution to a challenging synthetic problem.

Figure 2: The two primary historical routes to producing 3- and 4-nitropyrazole isomers.[4][5]

Applications as a Driving Force for Discovery

The intense interest in developing reliable and scalable syntheses for nitropyrazoles has been fueled by their remarkable properties and diverse applications, primarily in two fields: energetic materials and pharmaceuticals.

Energetic Materials: The Quest for Power and Stability

Nitropyrazole compounds are foundational to a class of modern energetic materials.[11] Their key attributes include high nitrogen content, high density, high heat of formation, and good thermal stability.[4] These characteristics result in materials with excellent detonation performance (high detonation velocity and pressure) while often exhibiting lower sensitivity to shock and friction than traditional explosives like TNT.[4][11] The decomposition of these nitrogen-rich compounds produces large volumes of environmentally benign N₂ gas, another desirable feature.[4] Research in this area has led to the synthesis of a wide array of highly nitrated pyrazoles, bis-pyrazoles, and their energetic salts.[4][11][12]

| Compound Name | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 4-Nitropyrazole | 4-NP | 1.52 | 6.68 | 18.81 |

| 3,4-Dinitropyrazole | DNP | - | - | - |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | - | - | - |

| Reference: 2,4,6-Trinitrotoluene | TNT | 1.65 | 6.90 | 19.00 |

| Table 1: Comparative Energetic Properties of Selected Nitropyrazoles. Data for 4-NP from reference[4]. DNP and MTNP are noted as higher energy than TNT.[13] |

Medicinal Chemistry: Scaffolds for Bioactive Agents

In the pharmaceutical and agrochemical industries, the nitropyrazole moiety serves as a crucial intermediate and building block.[7][14] The nitro group is a versatile functional handle; for example, it can be readily reduced to an amino group, opening up a vast array of subsequent chemical modifications.[10] N1-substituted 4-aminopyrazole-5-carboxylates, derived from their 4-nitro precursors, are key structural units in numerous biologically active agents, including inhibitors of mTOR, PDE2, and DNA polymerase, as well as modulators for various receptors.[7][10] The development of drugs for conditions like Parkinson's disease has utilized 4-nitropyrazole as a starting building block.[7]

Modern Frontiers: Regioselective Synthesis of Complex Derivatives

While the synthesis of the parent 3- and 4-nitropyrazoles is now well-established, the regioselective synthesis of more complex substituted nitropyrazoles remains an active area of research. A classic problem arises when attempting to alkylate a pre-formed nitropyrazole. The reaction often yields an inseparable mixture of N1 and N2-alkylated regioisomers, with the undesired N2 isomer frequently being the major product.[10]

To overcome this, modern organic chemistry has turned to cyclocondensation reactions. A recent and highly effective method involves the reaction of a specially designed enamino-nitroketone with a substituted hydrazine.[10] This approach builds the desired substituted nitropyrazole ring in a single, highly regioselective step. The choice of solvent was found to be critical; using pyridine as the solvent overwhelmingly favors the formation of the desired N1-substituted isomer in good to excellent yields.[10] This strategy represents a paradigm shift from modifying an existing ring to constructing the final, correctly substituted ring from acyclic precursors.

Figure 3: A modern cyclocondensation approach for the highly regioselective synthesis of N1-substituted nitropyrazoles.[10]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole

Based on the one-pot, two-step method.[6]

Causality: This protocol is chosen for its superior yield and milder conditions compared to older direct nitration methods. Forming the pyrazole sulfate salt in situ (Step 2) facilitates a more controlled and efficient nitration by the potent fuming acid mixture (Step 3), avoiding the need for high temperatures and long reaction times that lead to by-product formation.

Materials:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥98%)

-

Fuming Sulfuric Acid (20% oleum)

-

Ice

-

Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

Safety First: Conduct this procedure in a certified fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles. Fuming acids are extremely corrosive and toxic.

-

Salt Formation: To a three-neck flask cooled in an ice bath, add concentrated sulfuric acid. Slowly add pyrazole portion-wise while stirring, ensuring the temperature does not exceed 20°C. Stir for 30 minutes at this temperature to ensure complete formation of pyrazole sulfate.

-

Nitration: In the dropping funnel, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid. Cool this mixture before addition. Add the nitrating mixture dropwise to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.

-

Reaction: Once the addition is complete, maintain the reaction mixture at 50°C with constant stirring for 1.5 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Isolation: The 4-nitropyrazole will precipitate as a solid. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water until the filtrate is neutral. Recrystallize from a suitable solvent (e.g., toluene or ethanol/water) to obtain pure 4-nitropyrazole.[7]

Protocol 2: Synthesis of 3-Nitro-1H-pyrazole

Based on the N-nitration and thermal rearrangement method.[4][8][9]

Causality: This two-step protocol is the only reliable method for producing the 3-nitro isomer. Direct C-nitration is electronically disfavored at the 3-position. This method circumvents that by first forming a kinetically favored N-nitro intermediate, which is then thermodynamically driven to the 3-position via a[9][10] sigmatropic rearrangement under thermal conditions. The choice of a high-boiling, relatively inert solvent like benzonitrile is critical for reaching the required activation energy for the rearrangement while minimizing side reactions.

Materials:

-

N-nitropyrazole (prepared separately or in situ)

-

Benzonitrile (or other high-boiling solvent)

-

Hexane

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Preparation of N-nitropyrazole: Synthesize N-nitropyrazole by reacting pyrazole with a nitrating system such as nitric acid/acetic anhydride.[8] Isolate and handle the N-nitropyrazole with care as N-nitro compounds can be unstable.

-

Rearrangement Setup: In a round-bottom flask, dissolve the N-nitropyrazole in benzonitrile.

-

Thermal Reaction: Heat the mixture with stirring to 180°C and maintain this temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: Dilute the cooled mixture with hexane to precipitate the product. Continue stirring for 20-30 minutes to ensure complete precipitation.

-

Purification: Collect the solid 3-nitro-1H-pyrazole by vacuum filtration and wash with hexane. The product can be further purified by recrystallization if necessary.

References

-

Zhao, R., Hong, Z., Wang, B., Kempson, J., Cornelius, L., Li, J., Li, Y.-X., & Mathur, A. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances, 12(52), 33895-33899. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3443. [Link]

-

Dalinger, I. L., Vatsadze, I. A., Shkineva, T. K., Ugrak, B. I., & Sheremetev, A. B. (2015). Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles. Chemistry – An Asian Journal, 10(9), 1987-1996. [Link]

-

He, C., Zhang, J., Parrish, D. A., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]

-

Yin, P., Zhang, J., He, C., & Shreeve, J. M. (2014). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 38(11), 5228-5235. [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1113-1121. [Link]

-

Wang, Y., Zhang, Z., Wang, Y., & Zhu, C. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(2), 471-479. [Link]

-

Chen, X., & Li, C. (2004). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

-

Zapol'skii, V. A., Bürgi, M., Oggero, M., Bollati-Fogolín, M., & Kaufmann, D. E. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7][10]triazin-7(6H)-ones and Derivatives. Molecules, 28(18), 6592. [Link]

-

Li, H., An, T., & Chen, S. (2014). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]

-

Chen, X. (2004). Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]

-

Cheng, G., Zhang, L., Zhao, F., Pang, W., & Pang, S. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(3), 856-865. [Link]

-

Guda, V. K., & Titi, A. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(24), 7586. [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2016). Recent applications of pyrazole and its substituted analogs. Mini reviews in medicinal chemistry, 16(10), 784-807. [Link]

-

Finar, I. L., & Hurlock, R. J. (1958). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Journal of the Chemical Society (Resumed), 3259-3263. [Link]

-

Kumar, K., & Goyal, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-21. [Link]

-